Higher Commercial Purity Specification Compared to Unprotected and Carboxylic Acid Analogs
The target compound is commercially available at a certified purity of 98% (HPLC) , surpassing the typical 95% specification of the unprotected analog 2-{3-azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride (CAS 1554188-44-1) and the 95% minimum purity of the bridgehead carboxylic acid analog 3-Boc-3-azabicyclo[3.3.1]nonane-9-carboxylic acid . This 3-percentage-point purity advantage directly reduces the risk of side reactions and purification burden in subsequent synthetic steps where high intermediate purity is critical for yield and reproducibility.
| Evidence Dimension | Commercial purity specification (HPLC) |
|---|---|
| Target Compound Data | 98% (CAS 1198466-23-7) |
| Comparator Or Baseline | 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride: 95% (CAS 1554188-44-1); 3-Boc-3-azabicyclo[3.3.1]nonane-9-carboxylic acid: Min. 95% |
| Quantified Difference | 3 percentage points higher purity |
| Conditions | Vendor Certificate of Analysis; HPLC purity assay |
Why This Matters
Higher input purity minimizes the propagation of impurities through multi-step synthetic routes, lowering purification costs and improving final compound lot-to-lot consistency, a key procurement criterion for drug discovery and process chemistry.
